molecular formula C12H14O2 B1338573 Methyl 1-phenylcyclobutane-1-carboxylate CAS No. 58469-03-7

Methyl 1-phenylcyclobutane-1-carboxylate

Cat. No.: B1338573
CAS No.: 58469-03-7
M. Wt: 190.24 g/mol
InChI Key: XGGOKJRFMJCJLR-UHFFFAOYSA-N
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Description

Methyl 1-phenylcyclobutane-1-carboxylate: is an organic compound with the molecular formula C12H14O2 It is a methyl ester derivative of 1-phenylcyclobutane-1-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-phenylcyclobutane-1-carboxylate typically involves the esterification of 1-phenylcyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-phenylcyclobutane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 1-phenylcyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-phenylcyclobutanol or 1-phenylcyclobutane.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: Methyl 1-phenylcyclobutane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also be used in the development of new bioactive compounds.

Medicine: Potential applications in medicine include the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of Methyl 1-phenylcyclobutane-1-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various cellular components.

Comparison with Similar Compounds

    Methyl 1-aminocyclopropanecarboxylate: A structural analog used in plant growth regulation.

    Methyl 1-phenylcyclopropane-1-carboxylate: Another ester derivative with a similar structure but different ring size.

Uniqueness: Methyl 1-phenylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane analogs. The larger ring size affects its reactivity and stability, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

methyl 1-phenylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-14-11(13)12(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGOKJRFMJCJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501952
Record name Methyl 1-phenylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58469-03-7
Record name Methyl 1-phenylcyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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